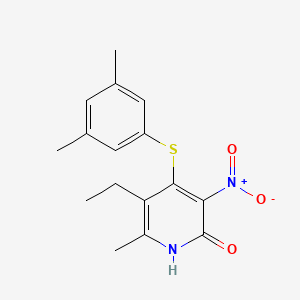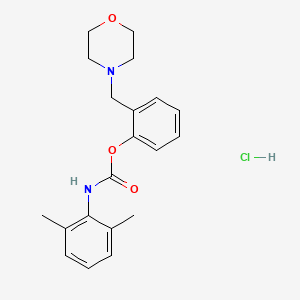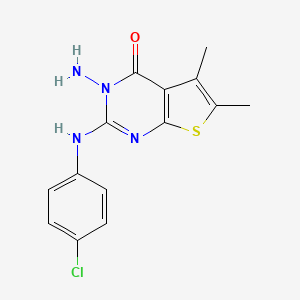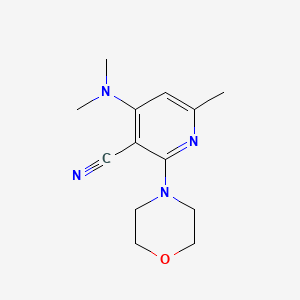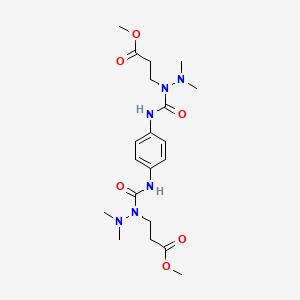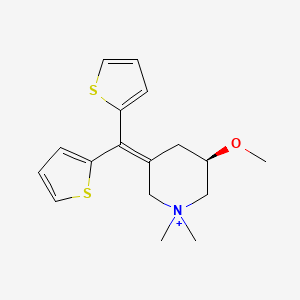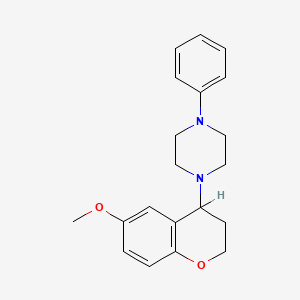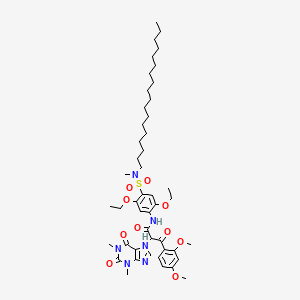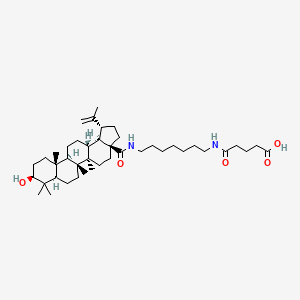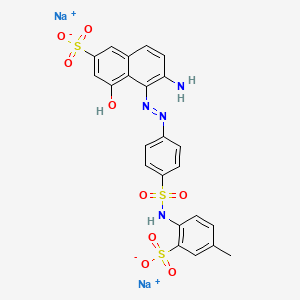
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, which contribute to its high molecular weight and specific reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves multiple steps, starting from the iodination of phenol derivatives. The key steps include:
Amidation: The formation of the N-methylacetamido group.
Etherification: The attachment of the ethoxy group to the iodinated phenol.
Neutralization: The conversion of the acid to its sodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can remove iodine atoms or modify the amide group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, altering their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)butyric acid sodium salt
Uniqueness
The uniqueness of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
102504-59-6 |
|---|---|
Molekularformel |
C14H15I3NNaO5 |
Molekulargewicht |
680.98 g/mol |
IUPAC-Name |
sodium;2-[2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)22-4-5-23-13-10(16)6-9(15)12(11(13)17)18(3)8(2)19;/h6-7H,4-5H2,1-3H3,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
VYRNBDDJYVYYGW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


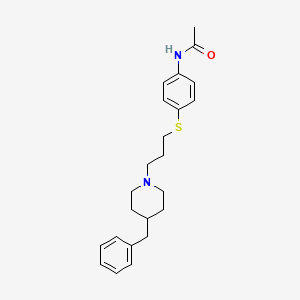
![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

